p-Decyloxybenzylidene p-butylaniline

説明

The study of p-Decyloxybenzylidene p-butylaniline is fundamentally rooted in the quest to understand and engineer materials with tunable optical and electronic properties. Its investigation contributes to the broader knowledge base of liquid crystals, which are intermediate phases of matter between a crystalline solid and an isotropic liquid.

Thermotropic liquid crystals are substances that exhibit liquid crystalline behavior within a specific temperature range. researchgate.net The phase transitions of these materials are induced by changes in temperature. This compound is a thermotropic liquid crystal, meaning its transition into various mesophases—such as nematic or smectic phases—is temperature-dependent.

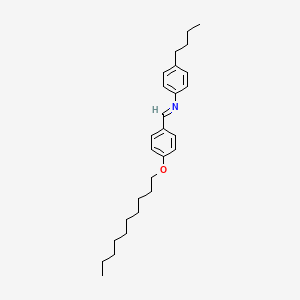

The molecular structure of this compound, like other calamitic (rod-shaped) liquid crystals, consists of a rigid core and flexible terminal chains. The rigid core is composed of two phenyl rings linked by a Schiff base (-CH=N-) group, which contributes to the linearity and rigidity of the molecule. Attached to one end of the core is a flexible decyloxy chain (-(CH₂)₉CH₃), and to the other, a butyl chain (-(CH₂)₃CH₃). This anisotropic molecular shape is a key factor in the formation of liquid crystalline phases. The intermolecular forces and the packing efficiency of these rod-like molecules at different temperatures dictate the type of mesophase formed.

This compound is classified as a Schiff base liquid crystal due to the presence of the imine (-C=N-) linkage in its molecular core. Schiff bases are a significant class of compounds in materials science for several reasons:

Ease of Synthesis: The synthesis of Schiff bases, typically through the condensation reaction of an aldehyde and a primary amine, is relatively straightforward. This allows for the systematic modification of the molecular structure, such as altering the length of the terminal alkyl or alkoxy chains, to study structure-property relationships.

Molecular Stability and Linearity: The Schiff base linkage provides a stepped yet linear and rigid connection between aromatic rings. This structural feature is crucial for promoting the anisotropic intermolecular interactions that lead to the formation of stable mesophases.

Tunable Properties: The electronic and steric properties of Schiff base mesogens can be fine-tuned by introducing different substituent groups. This tunability is essential for designing liquid crystals with specific properties for various applications, including displays, sensors, and other electro-optic devices.

The general structure of the p-alkoxybenzylidene-p-butylaniline homologous series allows for systematic studies on how the length of the alkoxy chain influences the mesomorphic behavior. Longer chains, such as the decyloxy group in the subject compound, tend to favor the formation of more ordered smectic phases over nematic phases.

Research interest in this compound is driven by its identity as a member of a homologous series, which provides a platform for fundamental studies on the influence of chain length on liquid crystalline properties. The investigation of this specific compound, with its ten-carbon alkoxy chain, helps to elucidate the transition from nematic to smectic behavior as the chain length increases within the series.

Research Motivations:

Understanding Phase Behavior: A primary motivation is to characterize the specific mesophases exhibited by this compound and to determine its phase transition temperatures. Research has confirmed that this compound exhibits a smectic phase. The study of its translational order parameter in this phase provides insights into the degree of molecular ordering within the smectic layers.

Structure-Property Correlation: By comparing the properties of the decyloxy derivative with other members of the homologous series (e.g., hexyloxy or nonyloxy derivatives), researchers can establish a clearer relationship between the length of the flexible alkoxy chain and the stability and type of the resulting mesophase.

Development of Novel Materials: A deeper understanding of the behavior of individual compounds like this compound contributes to the rational design of new liquid crystalline materials with tailored properties for specific technological applications.

Research Challenges:

Synthesis and Purification: While the synthesis of Schiff bases is generally straightforward, achieving high purity, which is critical for accurate characterization of liquid crystalline properties, can be challenging. Impurities can significantly alter the observed phase transition temperatures and even suppress the formation of certain mesophases.

Characterization Complexity: The detailed characterization of liquid crystalline phases requires a combination of analytical techniques, including differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies, polarizing optical microscopy (POM) to identify mesophase textures, and X-ray diffraction (XRD) to elucidate the molecular arrangement within the phases.

Data Availability: Specific experimental data, such as precise phase transition temperatures for this compound, is not always readily available in public databases, which can hinder comparative studies and theoretical modeling.

The table below summarizes some of the key structural and property information for this compound and a related compound for comparison.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Known Mesophases |

| This compound | C₂₇H₃₉NO | 393.61 | Smectic |

| p-Hexyloxybenzylidene p-butylaniline | C₂₃H₃₁NO | 337.50 | Smectic H |

Structure

3D Structure

特性

IUPAC Name |

N-(4-butylphenyl)-1-(4-decoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-12-22-29-27-20-16-25(17-21-27)23-28-26-18-14-24(15-19-26)13-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSABKRNOGDWYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51749-29-2 | |

| Record name | p-Decyloxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Spectroscopic Characterization Methodologies of P Decyloxybenzylidene P Butylaniline

Synthetic Pathways and Reaction Mechanisms

The primary method for synthesizing p-Decyloxybenzylidene p-butylaniline involves the formation of a Schiff base through a condensation reaction. This process is well-established for creating the crucial imine linkage that defines the molecule's core structure.

Schiff Base Condensation Reactions for Imine Formation

The synthesis of this compound is achieved through a nucleophilic addition-elimination reaction, specifically a Schiff base condensation. This reaction involves the equimolar condensation of p-decyloxybenzaldehyde with p-butylaniline. jetir.org

Catalytic Approaches and Reaction Optimization

To enhance the rate and yield of the condensation reaction, catalytic amounts of an acid are often employed. jetir.org Glacial acetic acid is a commonly used catalyst, with just a few drops typically being sufficient to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Reaction optimization focuses on maximizing the product yield. A key strategy is to shift the reaction equilibrium to favor the product side by removing the water byproduct as it is formed. mdpi.com This is commonly achieved by carrying out the reaction in a solvent such as ethanol (B145695) or toluene (B28343) under reflux, often with a Dean-Stark apparatus to physically separate the water. Increasing the reaction temperature can also increase the reaction rate, though care must be taken to avoid side reactions. The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC).

Purification Techniques for High-Purity this compound

After the reaction is complete, the crude product is typically isolated and purified to remove unreacted starting materials, the catalyst, and any byproducts. The most common method for purifying solid organic compounds like this compound is recrystallization. A suitable solvent, often absolute ethanol, is used, in which the compound is soluble at high temperatures but less soluble at lower temperatures. mdpi.com The crude product is dissolved in the minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration and dried.

Spectroscopic Verification and Structural Elucidation Techniques

Following synthesis and purification, the structure of this compound is confirmed using various spectroscopic methods. These techniques provide definitive evidence of the formation of the imine bond and the correct arrangement of the substituents on the aromatic rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Imine Bond Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for confirming the formation of the Schiff base. The most significant feature in the FT-IR spectrum of this compound is the appearance of a characteristic absorption band corresponding to the stretching vibration of the imine (C=N) group. This peak typically appears in the range of 1610-1630 cm⁻¹. mdpi.comajol.info The disappearance of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹) further confirms the successful condensation reaction.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=N Stretch (Imine) | 1610 - 1630 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Ether) | 1240 - 1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Substitution Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the substitution pattern on the aromatic rings.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in the molecule. A key signal is a singlet observed in the downfield region (typically δ 8.3-8.6 ppm), which is characteristic of the azomethine proton (-CH=N-). The aromatic protons appear as a set of doublets in the range of δ 6.8-7.8 ppm, and their splitting patterns confirm the para-substitution on both benzene (B151609) rings. The aliphatic protons of the decyloxy and butyl chains appear in the upfield region (δ 0.9-4.0 ppm).

| Proton Type | Approximate Chemical Shift (δ ppm) |

| Azomethine (-CH=N-) | 8.3 - 8.6 |

| Aromatic (Ar-H) | 6.8 - 7.8 |

| Methylene (-O-CH₂-) | 3.9 - 4.1 |

| Methylene (-Ar-CH₂-) | 2.5 - 2.7 |

| Aliphatic Chain (-(CH₂)ₙ-) | 1.2 - 1.8 |

| Terminal Methyl (-CH₃) | 0.9 - 1.0 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbon atom of the imine group (-C=N-) gives a characteristic signal in the downfield region, typically around δ 158-162 ppm. mdpi.com The spectrum also shows distinct signals for the aromatic carbons and the aliphatic carbons of the decyloxy and butyl side chains, allowing for a complete structural assignment.

| Carbon Type | Approximate Chemical Shift (δ ppm) |

| Imine Carbon (-C=N-) | 158 - 162 |

| Aromatic Carbons (Ar-C) | 114 - 158 |

| Ether-linked Carbon (-O-CH₂-) | 68 - 70 |

| Aliphatic Chain Carbons | 14 - 35 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique employed to corroborate the molecular structure of newly synthesized compounds by determining their molecular weight and fragmentation patterns. For this compound, mass spectrometry confirms the successful synthesis and provides evidence for the compound's specific structural features.

Detailed analysis of the mass spectrum of this compound reveals a distinct molecular ion peak ([M]⁺) corresponding to its molecular weight. This peak is a definitive indicator of the formation of the target compound. The fragmentation pattern observed in the mass spectrum offers further structural elucidation. The fragmentation of Schiff bases like this compound under electron ionization (EI) typically proceeds through predictable pathways, primarily involving the cleavage of the weakest bonds.

Key fragmentation pathways for this compound include:

α-Cleavage: Fission of the bonds adjacent to the imine (-CH=N-) group is a common fragmentation route for Schiff bases.

Cleavage of the Alkoxy Chain: The decyloxy group is susceptible to fragmentation. A prominent fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of ions corresponding to the decyloxy radical and the remaining benzylidene p-butylaniline cation, or through McLafferty rearrangement for longer alkyl chains.

Fragmentation of the Butyl Group: The butyl group attached to the aniline (B41778) ring can also undergo fragmentation, typically through the loss of alkyl radicals.

Cleavage at the Imine Bond: The C-N double bond can also cleave, leading to fragments corresponding to the p-decyloxybenzylidene and p-butylaniline moieties.

The relative abundances of the various fragment ions provide insights into the stability of the resulting ions and radicals, further confirming the proposed structure. The mass spectrometry data, in conjunction with other spectroscopic methods, provides unequivocal evidence for the successful synthesis of this compound.

Expected Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity | Notes |

| [M]⁺ | [C₂₇H₃₉NO]⁺ | Molecular ion peak |

| [M - C₄H₉]⁺ | [C₂₃H₃₀NO]⁺ | Loss of the butyl group from the aniline moiety |

| [M - C₁₀H₂₁O]⁺ | [C₁₇H₁₈N]⁺ | Loss of the decyloxy radical |

| [C₁₇H₁₈N]⁺ | [p-CH₃(CH₂)₃C₆H₄N=CHC₆H₅]⁺ | Fragment corresponding to the benzylidene p-butylaniline cation |

| [C₁₀H₂₁O]⁺ | [CH₃(CH₂)₉O]⁺ | Fragment corresponding to the decyloxy cation |

| [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Tropylium ion, a common fragment in aromatic compounds |

Mesophase Behavior and Thermodynamic Analysis of P Decyloxybenzylidene P Butylaniline

Identification and Classification of Liquid Crystalline Mesophases

The phase behavior of p-Decyloxybenzylidene p-butylaniline is characterized by a rich polymorphism exclusively within the smectic family of mesophases. Detailed investigations have clarified the specific sequence and nature of these layered structures.

Investigations into the mesomorphic behavior of this compound have shown that it does not exhibit a nematic phase. Upon cooling from the isotropic liquid, the compound directly transitions into a more ordered smectic A phase. This is in contrast to many other members of the nO.m series, particularly those with shorter alkyl chains, which often exhibit a nematic phase between the isotropic and smectic phases. The absence of a nematic phase in 10O.4 indicates that the intermolecular forces, influenced by its specific molecular structure with a long decyloxy chain, favor the immediate formation of layered smectic structures upon cooling.

The compound 10O.4 is highly polymorphic, displaying a sequence of three distinct smectic mesophases upon cooling before crystallization. The observed phase sequence is Isotropic (I) → Smectic A (SmA) → Smectic B (SmB) → Smectic G (SmG) → Crystal (K).

Smectic A (SmA) Phase: This is the highest temperature mesophase, forming directly from the isotropic liquid. In the SmA phase, the molecules are arranged in layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. Within the layers, the molecules have no long-range positional order, resembling a two-dimensional liquid.

Smectic B (SmB) Phase: Upon further cooling, the SmA phase transforms into a Smectic B phase. The SmB phase possesses a higher degree of order. It maintains the layered structure with the molecules oriented normal to the layer planes, but it also exhibits long-range hexagonal positional order within the layers, making it a "crystal" in two dimensions while remaining a liquid in the third.

Smectic G (SmG) Phase: This is the lowest temperature mesophase observed for 10O.4. The SmG phase is a tilted analogue of the SmB phase. The molecules are tilted with respect to the layer normal and are arranged in a pseudo-hexagonal lattice within the layers, which themselves are correlated, leading to a monoclinic symmetry.

Thermal Characterization of Phase Transitions

The transitions between the different phases of this compound have been quantified using several thermo-analytical techniques, providing data on transition temperatures, associated energy changes, and the visual appearance of each phase.

Differential Scanning Calorimetry (DSC) has been employed to precisely measure the temperatures and enthalpies (ΔH) of the phase transitions for 10O.4. These measurements confirm the phase sequence and provide quantitative data on the energy changes associated with the shifts in molecular order. The transitions are all enantiotropic, meaning they are observed on both heating and cooling cycles.

The transition temperatures and their corresponding enthalpy changes upon heating are summarized in the table below.

| Transition | Temperature (°C) | Enthalpy (ΔH) (kcal/mol) |

| Crystal → Smectic G | 37.0 | 5.25 |

| Smectic G → Smectic B | 53.0 | 0.59 |

| Smectic B → Smectic A | 64.0 | 0.69 |

| Smectic A → Isotropic | 82.5 | 1.09 |

Polarized Optical Microscopy (POM) is a critical technique for identifying liquid crystal phases by observing their unique optical textures.

Smectic A (SmA): When cooled from the isotropic liquid, the SmA phase of 10O.4 typically appears as bâtonnets (small, elongated droplets) that coalesce to form the characteristic focal-conic fan texture. In this texture, the layers are arranged in a series of Dupin cyclides, creating a pattern of ellipses and hyperbolae. In regions where the layers are aligned parallel to the glass slides (homeotropic alignment), the field of view appears dark under crossed polarizers because the optic axis is parallel to the viewing direction.

Smectic B (SmB): The transition from the SmA to the SmB phase is often marked by a visible change in the fan texture. The SmB phase itself typically exhibits a mosaic texture, characterized by regions of uniform birefringence separated by distinct grain boundaries. This texture arises from the hexagonal packing of the molecules within the layers. Homeotropically aligned samples of the SmB phase also appear dark.

Smectic G (SmG): Upon cooling into the SmG phase, the texture often becomes more complex. It can manifest as a broken focal-conic texture or a striated mosaic texture. The introduction of molecular tilt in the SmG phase leads to changes in the optical properties and the appearance of new defect structures.

Dilatometry is a technique used to measure the change in volume of a substance as a function of temperature. These measurements are crucial for characterizing the nature of phase transitions. A discontinuous change in volume at a transition temperature is a hallmark of a first-order phase transition, which is associated with a latent heat of transition.

While specific quantitative dilatometric data (ΔV/V) for this compound (10O.4) are not extensively reported in the surveyed literature, the significant enthalpy changes measured by DSC for all its transitions (I-SmA, SmA-SmB, SmB-SmG, and SmG-K) strongly indicate that they are all first-order transitions. A dilatometric study would be expected to show distinct, step-like discontinuities in volume at each of these transition temperatures, confirming their first-order nature.

Influence of Molecular Architecture on Mesomorphic Properties

The length of the terminal alkoxy chain (the decyloxy group in this case) is a critical determinant of mesomorphic behavior in Schiff base liquid crystals. nih.gov Generally, as the length of the alkoxy chain increases in a homologous series, several trends are observed. Longer chains tend to increase the molecular polarizability and aspect ratio, which can enhance the anisotropic intermolecular interactions necessary for liquid crystal phase formation.

Research on various Schiff base series shows that increasing the alkoxy chain length often leads to a decrease in the melting point from the solid crystal to the first mesophase. rdd.edu.iq However, the effect on the clearing temperature (the transition from the final mesophase to the isotropic liquid) is more complex. Initially, the clearing temperature and thus the thermal stability of the mesophase tend to increase with chain length. This is attributed to the increased van der Waals forces between the longer, more polarizable chains. As the chain continues to lengthen, the clearing temperatures often exhibit an alternating or "odd-even" effect, where chains with an even number of carbon atoms may have slightly higher clearing points than those with an odd number. Eventually, for very long chains, the increased flexibility can disrupt the parallel molecular arrangement, leading to a decrease in the clearing temperature and a narrowing of the mesophase range. nih.gov

Furthermore, longer alkoxy chains promote the formation of more ordered smectic phases over the less ordered nematic phase. tandfonline.comtandfonline.com Molecules with short chains might only exhibit a nematic phase, but as the chain length increases, smectic phases (like smectic A and smectic C) can be induced and become the dominant or sole mesophase. rdd.edu.iq This is because the longer chains encourage a layered arrangement of the molecules.

Table 1: Illustrative Transition Temperatures for a Homologous Series of p-Alkoxybenzylidene p-butylanilines

| Alkoxy Chain Length (n) | Melting Point (°C) | Smectic-Nematic/Isotropic (°C) | Nematic-Isotropic (°C) | Mesophase Range (°C) |

| 4 (Butoxy) | 41 | - | 77 | 36 |

| 6 (Hexyloxy) | 34 | 59 (SH) | 78 | 44 |

| 8 (Octyloxy) | 49 | 67 (SA) | 80 | 31 |

| 10 (Decyloxy) | 58 | 76 (SA) | 81 | 23 |

| 12 (Dodecyloxy) | 65 | 82 (SA) | 83 | 18 |

Note: This table is illustrative, based on typical trends observed in similar homologous series. Exact values for this compound may vary.

The primary role of shorter alkyl chains like the butyl group is to lower the melting point of the compound compared to a molecule with a simpler terminal group (e.g., a methyl group or hydrogen). rdd.edu.iq This reduction in melting temperature is crucial for establishing a broad and accessible liquid crystal phase. The flexibility of the butyl chain disrupts the crystalline packing, making it easier for the substance to transition into a more mobile mesophase at a lower temperature. This effect is essential for creating room-temperature liquid crystals, such as the famous MBBA (4-methoxybenzylidene-4'-butylaniline). nih.gov

The length of this alkyl chain helps to fine-tune the balance between lateral and terminal intermolecular forces. A butyl group provides sufficient flexibility to lower the melting point without excessively disrupting the anisotropic ordering required for the mesophase. This balance results in a wide and stable nematic or smectic range. The interplay between the long decyloxy chain and the shorter butyl chain in this compound is a classic example of molecular engineering to achieve specific mesomorphic properties.

The mesomorphic behavior of Schiff base liquid crystals is a direct consequence of their distinct molecular architecture. mdpi.com This relationship can be broken down into the contributions of three main components: the central rigid core, the linking group, and the flexible terminal chains.

Rigid Core: The core of this compound consists of two phenyl rings. This rigid, linear core is fundamental to the formation of a liquid crystal phase, as it provides the necessary structural anisotropy. nih.gov The planarity and length-to-breadth ratio of this core are primary factors in stabilizing the mesophase.

Terminal Chains: As discussed, the terminal decyloxy and butyl groups are crucial for modulating the physical properties. researchgate.net They influence the melting and clearing points, determine the breadth of the mesophase range, and dictate the type of mesophase (nematic vs. smectic) that is formed. The choice of terminal substituents is a key strategy in designing liquid crystals with desired characteristics. researchgate.net The combination of a long, polarizability-enhancing alkoxy chain and a shorter, melting-point-depressing alkyl chain is a common and effective design for achieving a stable and broad mesophase range. tandfonline.com

Dynamics and Order of Phase Transitions

The transitions between the different phases (crystal, smectic, nematic, isotropic) are not merely changes in physical state but are governed by specific thermodynamic principles and exhibit unique dynamic behaviors.

Phase transitions are classified based on the behavior of the Gibbs free energy and its derivatives.

First-Order Transitions: These transitions are characterized by a discontinuity in the first derivatives of the Gibbs free energy, such as entropy and volume. grimoar.czyoutube.com This means there is a latent heat associated with the transition (a specific amount of energy absorbed or released) and an abrupt change in density. youtube.com The transition from the crystalline solid to a liquid crystal phase (melting) and the transition from a nematic or smectic phase to the isotropic liquid (clearing) are typically first-order. researchgate.net For this compound, one would expect the Crystal-to-Smectic and Smectic-to-Isotropic transitions to be first-order, accompanied by measurable enthalpy changes.

Second-Order Transitions: In these transitions, the first derivatives of the Gibbs free energy are continuous, meaning there is no latent heat. youtube.comras.ru Instead, a discontinuity appears in the second derivatives, such as heat capacity. youtube.com The transition is continuous and proceeds without phase coexistence. ras.ru In liquid crystals, the transition between two different smectic phases (e.g., smectic C to smectic A) can be second-order. The Nematic-to-Smectic A (N-SmA) transition is of particular interest as it can be first-order, second-order, or exhibit tricritical behavior depending on the width of the nematic range. researchgate.net For a compound like this compound, which likely has a narrow nematic range or a direct Smectic A to Isotropic transition, the N-SmA transition, if present, would likely be weakly first-order or approach second-order character.

Table 2: Thermodynamic Characteristics of Phase Transitions

| Transition Type | Gibbs Free Energy | First Derivatives (Entropy, Volume) | Second Derivatives (Heat Capacity) | Latent Heat |

| First-Order | Continuous | Discontinuous | Infinite | Yes |

| Second-Order | Continuous | Continuous | Discontinuous | No |

The transition from the nematic (N) to the isotropic (I) phase, while being first-order, exhibits fascinating pre-transitional effects in the isotropic phase just above the clearing temperature (TNI). nih.gov In this region, short-range orientational order persists in the form of correlated domains, often referred to as "cybotactic groups". researchgate.net These are transient, nematic-like clusters that fluctuate in size and orientation within the otherwise disordered isotropic liquid.

As the temperature approaches TNI from above, the size and lifetime of these ordered clusters grow, leading to critical fluctuations. aps.org This phenomenon is analogous to critical opalescence observed in liquid-gas systems near their critical point. The increasing correlation length of these fluctuations strongly affects the physical properties of the liquid, causing anomalies in light scattering, the Kerr effect, and dielectric relaxation. nih.gov

The dynamics of these fluctuations are described by the Landau-de Gennes theory, which models the free energy of the system in terms of an order parameter. aps.org The theory predicts that even though the N-I transition is weakly first-order, it occurs close to a hypothetical second-order transition point (T*). This proximity to a critical point explains the pronounced pre-transitional phenomena observed experimentally. aps.org Studying these critical dynamics provides deep insight into the intermolecular forces that drive the formation of the liquid crystalline state.

Structural Investigations and Ordering Phenomena in P Decyloxybenzylidene P Butylaniline

X-ray Diffraction Studies of Molecular Ordering

X-ray diffraction (XRD) stands as a primary tool for investigating the layered structures inherent to smectic liquid crystals. By analyzing the diffraction patterns, researchers can extract fundamental parameters related to molecular ordering and phase structure.

The defining characteristic of a smectic phase is the one-dimensional periodic arrangement of molecules into layers. The spacing of these layers, or d-spacing, is a key structural parameter determined from the position of the small-angle Bragg peak in the XRD profile. tandfonline.com The calculation is performed using Bragg's law (nλ = 2d sinθ), where 'd' represents the layer periodicity. tandfonline.com

In the case of p-Decyloxybenzylidene p-butylaniline, temperature-dependent X-ray diffraction studies have confirmed changes in layer thickness corresponding to phase transitions. For instance, upon cooling, a small-angle reflection emerges at 2θ = 3.86° at 75 °C, indicating a smectic layer thickness of d = 22.89 Å. researchgate.net This value suggests a tilted arrangement of molecules within the layers, characteristic of a Smectic C phase. researchgate.net Further cooling below 53 °C leads to a first-order reflection peak at 2θ = 6.76°, signifying a transition to a more ordered smectic phase. researchgate.net

While smectic phases exhibit layered ordering, the centers of mass of the molecules within the layers are not perfectly fixed, leading to a quasi-long-range translational order. This is quantified by the translational order parameter (τ), which distinguishes the smectic phase from the nematic phase. tandfonline.com This parameter has been estimated for this compound by analyzing the recorded X-ray intensity data across its smectic phases. tandfonline.com

Studies have shown that the translational order parameter varies with temperature and the specific smectic phase. For this compound, τ was found to be exceptionally high in the Smectic B (SmB) phase. tandfonline.com In the Smectic G (SmG) phase, the values of τ were observed to be relatively lower compared to the SmB phase, an effect attributed to thermal fluctuations in the smectic layers and a splitting of the small-angle peak during the SmB to SmG transition. tandfonline.com

Below is a table of the translational order parameter (τ) for this compound at various temperatures within its different smectic phases, as determined by X-ray diffraction.

| Temperature (°C) | Smectic Phase | Translational Order Parameter (τ) |

| 76.0 | SmA | 0.60 |

| 75.5 | SmA | 0.68 |

| 75.0 | SmA | 0.72 |

| 74.5 | SmA | 0.75 |

| 74.0 | SmA | 0.78 |

| 73.0 | SmB | 0.88 |

| 72.0 | SmB | 0.90 |

| 71.0 | SmB | 0.92 |

| 70.0 | SmB | 0.94 |

| 69.0 | SmB | 0.96 |

| 68.0 | SmB | 0.98 |

| 67.0 | SmG | 0.76 |

| 66.0 | SmG | 0.78 |

| 65.0 | SmG | 0.80 |

| 64.0 | SmG | 0.82 |

| 63.0 | SmG | 0.84 |

| 62.0 | SmG | 0.86 |

| 61.0 | SmG | 0.88 |

| 60.0 | SmG | 0.90 |

This table was generated based on data reported in scientific literature. tandfonline.com

The nature of Bragg peaks in an XRD pattern provides insight into the degree and type of structural order. In liquid crystals, sharp peaks are indicative of long-range positional order, characteristic of crystalline smectic phases (CrX). researchgate.net The diffraction pattern of this compound in its most ordered smectic phase, observed below 53 °C, shows sharp peaks that suggest a crystalline smectic structure. researchgate.net The presence of both sharp peaks and increased scattering intensity in the wide-angle region (near 2θ = 20°) suggests a phase with both long-range and short-range hexatic in-plane structures. researchgate.net

Furthermore, transitions between different mesophases can be identified through changes in the Bragg peaks. A notable feature in this compound is the splitting of the small-angle peak that occurs at the onset of the transition from the Smectic B to the Smectic G phase, which is a key indicator of the structural change between these two phases. tandfonline.com

Spectroscopic Probes of Orientational Order

While XRD is powerful for determining translational order, spectroscopic techniques are essential for probing the orientational order of molecules, which describes how well the long axes of the molecules align with a common direction, known as the director.

Polarized Raman spectroscopy is a non-destructive technique used to study molecular orientational order in liquid crystals. harvard.edutandfonline.com The method involves measuring the depolarization ratios of specific vibrational modes within the molecule. harvard.eduaip.org From these measurements, one can determine the moments of the orientational distribution function, typically expressed as the Legendre polynomials

and

.[

aps.orgThe parameter

is the primary orientational order parameter, analogous to the one measured by most other methods, while

provides higher-order information about the details of the molecular orientational distribution.[

aip.orgaps.organd

parameters for this compound have not been identified in the surveyed literature.

Small-Angle Neutron Scattering (SANS) is another powerful technique for probing the structure of soft matter, including liquid crystals. It can be used to determine the translational order parameter of a smectic phase, providing complementary information to X-ray diffraction. researchgate.net A common method involves measuring the absolute intensity of the first-order layer reflection from an unaligned (powder) sample. researchgate.net The order parameter can then be derived from this intensity by accounting for the Lorentz factor and the molecular form factor. researchgate.net

The smectic layer spacing is also accessible through SANS, though the technique typically requires a larger sample volume compared to XRD. One of the unique advantages of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to selectively highlight different parts of a molecule or complex, which can be invaluable for studying molecular conformation and interactions. However, for this compound, the existing literature primarily relies on X-ray diffraction for the determination of the translational order parameter, and specific SANS studies for this purpose on this compound were not found in the search results. tandfonline.comtandfonline.com

Intermolecular Interactions and Molecular Packing

Van der Waals Interactions in Mesophase Formation

Van der Waals forces are the predominant intermolecular interactions responsible for the formation and stability of the mesophases in this compound. These forces, although individually weak, collectively influence the alignment and packing of the molecules. They can be categorized into three main types:

Dispersion Forces (London Forces): These are the most significant attractive forces in nonpolar molecules and arise from temporary fluctuations in electron distribution, creating transient dipoles. The elongated, calamitic (rod-like) shape of this compound, with its aromatic cores and aliphatic tails, provides a large surface area for these interactions. The polarizability of the benzene (B151609) rings and the flexible decyloxy and butyl chains contribute significantly to the strength of these forces, promoting the parallel alignment characteristic of nematic and smectic phases.

The long decyloxy chain in this compound plays a crucial role in enhancing the anisotropy of the van der Waals interactions. The interactions along the long molecular axis are significantly stronger than those perpendicular to it, which is a key factor in the formation of orientationally ordered liquid crystal phases.

Molecular Association and Unit Cell Analysis

Detailed crystallographic data, including unit cell parameters, for this compound is not available in the public domain. Such an analysis would require X-ray diffraction studies on single crystals of the compound, which are challenging to obtain for materials that readily form liquid crystal phases.

However, based on studies of similar liquid crystalline compounds, a hypothetical model of molecular association and packing can be proposed. In the crystalline state, the molecules would be expected to pack in a layered structure, with the long molecular axes aligned. The aromatic cores would likely exhibit π-π stacking, further contributing to the stability of the crystal lattice. The flexible alkyl and alkoxy chains would be interdigitated to maximize van der Waals contacts.

The table below presents a hypothetical set of crystallographic parameters for this compound, based on trends observed in similar mesogenic compounds. It is important to note that these are illustrative values and have not been experimentally verified for this specific compound.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | A common crystal system for calamitic liquid crystals, characterized by three unequal axes with one non-90° angle. |

| Space Group | P2₁/c | A frequently observed space group for organic molecules, indicating a centrosymmetric packing arrangement. |

| a (Å) | 8.5 | The length of one of the unit cell axes. |

| b (Å) | 5.8 | The length of the second unit cell axis. |

| c (Å) | 35.0 | The length of the third unit cell axis, which would be related to the extended molecular length. |

| β (°) | 95 | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Z | 4 | The number of molecules per unit cell, which provides insight into the packing efficiency. |

| Calculated Density (g/cm³) | 1.05 | An estimation of the density of the crystalline solid, which would be expected to be higher than that of the liquid crystal and isotropic liquid phases due to more efficient packing. |

Theoretical and Computational Studies of P Decyloxybenzylidene P Butylaniline

Continuum Theories for Macroscopic Anisotropic Systems

Continuum theories treat the liquid crystal as a continuous medium, disregarding its molecular structure. These theories are instrumental in describing the macroscopic properties of liquid crystals.

Optical Properties Modeling

Elastic Properties Theory

Similarly, detailed theoretical analyses of the elastic properties, such as the splay, twist, and bend elastic constants, for p-decyloxybenzylidene p-butylaniline have not been found. This type of research is crucial for understanding the material's response to external fields and its suitability for various applications.

Molecular Statistical Mechanical Approaches

These approaches bridge the gap between molecular properties and macroscopic behavior, offering insights into the phase transitions and ordering of liquid crystals.

Molecular Field Theory Applications

While molecular field theory is a fundamental tool for understanding the nematic-isotropic phase transition, specific applications of this theory to model the behavior of this compound are not documented in the available research.

Onsager Theory for Liquid Crystal Systems

Onsager's theory, which is particularly applicable to systems of anisotropic particles, provides a basis for understanding the formation of ordered phases from purely repulsive interactions. However, its specific application to the liquid crystal systems of this compound has not been detailed in the literature.

Computational Simulation Methodologies

Computational simulations, such as molecular dynamics and Monte Carlo methods, are powerful tools for investigating the behavior of liquid crystals at a molecular level. Despite their utility, specific computational simulation studies for this compound are not present in the surveyed scientific papers.

Research has, however, been conducted on the translational order parameter of this compound in its smectic phases. A study by Vinutha N. and colleagues reported on the estimation of this parameter using X-ray intensity data at different temperatures. researchgate.netresearchgate.netresearchgate.net The translational order parameter is a measure of the one-dimensional periodic order of the molecular centers of mass along the layer normal in smectic phases.

The following table summarizes the reported translational order parameter for this compound at various temperatures in its smectic A phase.

| Temperature (°C) | Translational Order Parameter (τ) |

| 75 | 0.68 |

| 70 | 0.72 |

| 65 | 0.75 |

| 60 | 0.78 |

Data sourced from studies on the translational order parameter in this compound. researchgate.netresearchgate.netresearchgate.net

This experimental data could serve as a valuable benchmark for future theoretical and computational studies on this compound. The development of detailed models and simulations for this compound would contribute to a deeper understanding of the structure-property relationships in Schiff base liquid crystals with long alkoxy chains.

Monte Carlo Simulations for Equilibrium Properties

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, MC simulations are particularly useful for investigating its equilibrium thermodynamic properties. By simulating a system of these molecules, researchers can predict phase behavior, including the transition temperatures between the isotropic, nematic, and smectic phases.

The core of an MC simulation for this liquid crystal would involve defining a simulation box containing a number of this compound molecules. The interactions between these molecules are described by a chosen force field. The simulation then proceeds by randomly attempting to move, rotate, or change the conformation of the molecules. Each attempted move is accepted or rejected based on a set of criteria that ensures the system evolves towards thermal equilibrium.

Through these simulations, key equilibrium properties can be calculated, such as:

Order Parameters: The degree of orientational order (nematic order parameter) and positional order (smectic order parameter) can be calculated as a function of temperature. This allows for the identification of phase transitions.

Thermodynamic Averages: Properties like energy, pressure, and heat capacity can be averaged over the course of the simulation to provide a macroscopic thermodynamic description of the system.

Pair Correlation Functions: These functions describe the probability of finding a pair of molecules at a certain distance and relative orientation from each other, offering insights into the local structure of the different phases.

While specific Monte Carlo simulation data for this compound is not extensively detailed in publicly available literature, the methodology remains a fundamental approach for understanding the equilibrium behavior of this and similar liquid crystalline materials.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a deterministic approach to understanding the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of this compound. This technique is invaluable for studying time-dependent properties that are not accessible through Monte Carlo methods.

In a typical MD simulation of this compound, the initial positions and velocities of all atoms in the system are defined. The forces acting on each atom are then calculated based on the chosen intermolecular and intramolecular potentials. These forces are used to update the positions and velocities of the atoms over a small time step, and this process is repeated for millions of steps to simulate the evolution of the system over time.

MD simulations can be used to investigate a range of dynamic properties, including:

Rotational and Translational Diffusion: The diffusion coefficients of the molecules can be calculated, providing information on how they move and reorient within the different liquid crystal phases.

Viscoelastic Properties: The response of the material to external stresses can be simulated to determine its viscosity and elastic constants.

The following table illustrates the kind of data that can be obtained from MD simulations for a liquid crystal like this compound, showcasing how diffusion coefficients might vary with temperature and phase.

| Temperature (K) | Phase | Translational Diffusion Coefficient (Dt) (m²/s) | Rotational Diffusion Coefficient (Dr) (rad²/s) |

| 350 | Smectic A | 1.2 x 10⁻¹¹ | 5.8 x 10⁷ |

| 370 | Nematic | 3.5 x 10⁻¹¹ | 2.1 x 10⁸ |

| 390 | Isotropic | 8.9 x 10⁻¹¹ | 7.4 x 10⁸ |

Application of Force Fields (e.g., Gay-Berne Potential) for Intermolecular Potentials

The accuracy of both Monte Carlo and Molecular Dynamics simulations is critically dependent on the quality of the force field used to describe the interactions between molecules. For calamitic liquid crystals like this compound, a commonly used and effective model is the Gay-Berne potential. researchgate.net

The Gay-Berne potential is an extension of the Lennard-Jones potential that accounts for the anisotropic shape of the molecules. researchgate.net It models the molecules as ellipsoids and the interaction potential depends not only on the distance between the centers of mass but also on the relative orientations of the molecules. This anisotropic nature is crucial for capturing the orientational ordering that is characteristic of liquid crystals.

The potential energy function in the Gay-Berne model includes parameters that define the shape anisotropy (length-to-breadth ratio) and the energy anisotropy (the difference in interaction strength for side-by-side versus end-to-end configurations). By tuning these parameters, the Gay-Berne potential can be adapted to model a wide range of calamitic liquid crystals, including this compound. Its application allows for the simulation of the formation of nematic and smectic phases driven by the anisotropic intermolecular interactions. researchgate.net

Prediction of Entropy Trends in Host-Guest Systems

The liquid crystalline phases of this compound can serve as ordered host matrices for guest molecules. The introduction of guest molecules into the liquid crystal host can lead to changes in the entropy of the system, which can be investigated computationally. Theoretical models can be employed to predict how the orientational and positional ordering of the host is affected by the presence of the guest and the resulting entropic changes.

The entropy of a host-guest system is influenced by several factors:

Orientational Entropy: The guest molecules may adopt a preferred orientation within the liquid crystal director field, leading to a decrease in their orientational entropy. Conversely, the presence of the guest may disrupt the ordering of the host, leading to an increase in the host's orientational entropy.

Translational Entropy: In smectic phases, the guest molecules may be confined within the layers, reducing their translational entropy.

Conformational Entropy: The conformational freedom of both the host and guest molecules can be altered upon complexation.

Advanced Topics and Research Directions for P Decyloxybenzylidene P Butylaniline

Electro-Optical and Dielectric Characterization in Research Settings

Relaxation Dynamics and Frequency Dependence Studies

Without dedicated experimental and theoretical studies on p-Decyloxybenzylidene p-butylaniline, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Electroclinic Effect in Chiral Analogs

The electroclinic effect is a significant electro-optic phenomenon observed in chiral smectic A (SmA) liquid crystals. mdpi.com It is characterized by a field-induced tilt of the molecular director in the smectic layers when an electric field is applied parallel to the layers. aps.org This response is a direct coupling between the applied electric field and the molecular tilt and is a precursor to the ferroelectric behavior seen in the chiral smectic C (SmC) phase. mdpi.comaps.org

While this compound is an achiral molecule, the electroclinic effect can be studied in systems where it acts as a host material for chiral dopants. The introduction of chiral molecules into an achiral SmA host induces the chiral SmA* phase, which can then exhibit the electroclinic effect. The magnitude of the induced tilt is linearly proportional to the applied electric field, making it a fast and analog switching mechanism. mdpi.com

Research into chiral analogs often involves creating mixtures to investigate how the properties of the achiral host influence the electroclinic response. The key parameters studied include the electroclinic coefficient, which quantifies the extent of tilt per unit of the applied field, and the response time. In some systems, an effective surface electric field can cause a tilt in the layer normal direction relative to the rubbing direction, an effect known as the surface electroclinic effect, which can also be controlled by an external field. nih.govaps.org The study of these effects in chiral-doped Schiff base systems provides insights into the fundamental molecular interactions that give rise to polar ordering in liquid crystals. aps.org

Photo-Responsive Behavior and Photo-Induced Effects

Schiff bases, characterized by the azomethine (-CH=N-) linkage, are a class of compounds known for their potential photo-responsive behavior. mdpi.com This responsiveness is primarily due to the ability of the C=N double bond to undergo reversible trans-cis isomerization upon exposure to light, typically UV radiation. mdpi.com The naturally more stable state is the elongated trans isomer, which favors the formation of ordered liquid crystal phases.

When irradiated with UV light, the molecule can absorb a photon and convert to the bent cis isomer. This change in molecular geometry is significant; the bent shape of the cis isomer disrupts the parallel alignment of the molecules, which is essential for maintaining the long-range orientational order of the nematic or smectic phase. mdpi.com This disruption can lead to a light-induced phase transition from a liquid crystalline phase to an isotropic liquid, even at a constant temperature. tandfonline.com This process is often reversible; the cis isomer can revert to the more stable trans form either through thermal relaxation in the dark or by irradiation with light of a different wavelength (e.g., visible light). rsc.org This photo-isomerization allows for the optical control of the material's mesomorphic properties.

Table 1: Photo-Isomerization Characteristics in Azobenzene-Containing Liquid Crystals

This table illustrates the typical response of a photo-sensitive liquid crystal, analogous to the behavior expected in photo-responsive Schiff bases.

| Parameter | Description | Typical Value/Observation |

| Excitation Wavelength | Wavelength of light used to induce the trans-to-cis isomerization. | UV range (e.g., 365 nm) |

| Reversion Mechanism | Method by which the cis isomer returns to the trans isomer. | Thermal relaxation or irradiation with visible light (e.g., >420 nm) |

| Effect on LC Phase | The macroscopic change observed in the liquid crystal phase upon isomerization. | Loss of order; transition from nematic/smectic to isotropic phase. tandfonline.com |

| Reversibility | The ability of the system to be switched back and forth between states. | High; the process can be repeated multiple times. rsc.org |

Photo-thermal heating is a process where light energy absorbed by a material is converted into heat. In the context of liquid crystals like this compound, this effect can be harnessed to control the material's temperature and, consequently, its phase. aip.org Since the liquid crystal itself may not absorb strongly in the visible spectrum, the effect is typically achieved by dispersing light-absorbing dopants within the liquid crystal host. rsc.org

Common dopants include organic dyes or metallic nanoparticles, such as gold nanoparticles (GNPs). rsc.orgspiedigitallibrary.org These nanoparticles exhibit strong light absorption at their localized plasmon resonance frequency. spiedigitallibrary.org When illuminated by a light source of the appropriate wavelength, the nanoparticles absorb the energy and efficiently dissipate it as heat to the surrounding liquid crystal matrix. rsc.org This localized increase in temperature can be significant enough to induce a phase transition, for example, from a nematic to an isotropic phase, in the region around the nanoparticle. spiedigitallibrary.org The extent of the temperature change can be controlled by the intensity of the incident light, offering a method for remote, optical control of the liquid crystal's thermal properties. mdpi.com This mechanism is distinct from photo-isomerization as it relies on a temperature change rather than a change in molecular shape to alter the material's phase. aip.org

Studies of Binary Mixtures and Phase Diagrams

The study of binary mixtures is a cornerstone of liquid crystal research, aimed at creating materials with specific, enhanced properties that are not achievable with single compounds. This compound can be mixed with other mesogenic compounds to modify properties such as the melting point and the temperature range of the liquid crystal phases. mdpi.com When two or more liquid crystalline compounds are mixed, their mutual miscibility determines the resulting phase behavior. researchgate.net

Phase diagrams are constructed by preparing mixtures of varying compositions and observing their transition temperatures using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). researchgate.netmdpi.com A common feature in the phase diagrams of binary liquid crystal mixtures is the presence of a eutectic point—a specific composition at which the mixture has the lowest melting point. mdpi.com This is particularly useful for creating liquid crystal mixtures that are in the nematic or smectic phase at room temperature. The miscibility method is also a powerful tool for confirming the identity of a liquid crystal phase; if a phase in an unknown compound is miscible in all proportions with a known phase of a standard compound, they are considered to be the same phase. researchgate.net The interactions between the constituent molecules, including factors like molecular geometry and polarity, dictate the shape of the phase diagram and the stability of the resulting mesophases. researchgate.net

Table 2: Example of a Eutectic Binary Phase Diagram for Two Schiff Base Liquid Crystals

This interactive table represents a hypothetical binary mixture of Compound A (a higher melting point Schiff base) and Compound B (a lower melting point Schiff base) to illustrate the formation of a eutectic mixture.

| Mole % of Compound B | Solidus Temperature (°C) | Liquidus (Nematic-Isotropic) Temperature (°C) | Phase at 50°C |

| 0 (Pure A) | 75 | 90 | Solid |

| 20 | 58 | 85 | Solid |

| 40 | 42 | 81 | Solid |

| 58 (Eutectic) | 35 | 78 | Solid |

| 80 | 48 | 65 | Solid |

| 100 (Pure B) | 55 | 60 | Solid |

The introduction of a non-mesogenic solvent into a liquid crystal like this compound has a significant impact on its phase behavior. Solvents disrupt the intermolecular interactions that are responsible for the long-range orientational and positional order of the liquid crystal phases. aip.org Consequently, the addition of a solvent typically leads to a depression of the phase transition temperatures, particularly the clearing point (the transition from the liquid crystal phase to the isotropic liquid). researchgate.net

The magnitude of this effect depends on several factors, including the concentration of the solvent and the "quality" of the solvent—how well it interacts with the liquid crystal molecules. aip.org According to the Flory-Huggins theory of polymer solutions, which can be adapted for liquid crystal-solvent systems, poor solvent quality can lead to phase separation, where a liquid crystal-rich phase and a solvent-rich phase coexist. aip.org The phase diagram of a liquid crystal-solvent mixture will show a two-phase region (biphasic region) where the isotropic and mesomorphic phases coexist over a range of temperatures and concentrations. nih.gov Studying these effects is crucial for applications where liquid crystals are used in solution, such as in certain display technologies or as alignment media for spectroscopic studies.

Academic Research Applications in Advanced Materials

The unique molecular structure of this compound, characterized by its calamitic (rod-like) shape and the presence of a Schiff base linkage, has made it a subject of interest in the field of advanced materials. Its liquid crystalline properties, in particular, are at the core of its research applications, primarily in the realms of optoelectronics and nonlinear optics.

Potential in Optoelectronic Research

The potential for this compound and related Schiff base liquid crystals in optoelectronic research is an area of active investigation. The fluorescence properties of these materials are of particular interest. Studies on novel banana-shaped liquid crystals derived from p-alkoxybenzylideneamine have demonstrated strong fluorescence in the blue region of the visible spectrum. These related compounds have been reported to have fluorescence quantum yields in the range of 0.1 to 0.2. Such photoluminescence properties suggest that Schiff base liquid crystals, including this compound, are promising candidates for applications in various optoelectronic devices.

The elongated molecular structure and the presence of the electron-rich imine group in this compound contribute to its potential for charge transport and light emission, which are fundamental processes in many optoelectronic devices. The ability of these molecules to self-assemble into ordered phases allows for the tuning of their optical and electronic properties, which is a key advantage in the design of advanced materials for optoelectronics.

Exploration in Nonlinear Optics Research

A significant area of academic research for this compound and its homologs is in the field of nonlinear optics. Specifically, the third-order nonlinear optical properties of a series of p-alkoxybenzylidene-p-n-butylanilines have been investigated. These studies have revealed that these materials possess large third-order nonlinear optical susceptibilities (χ(3)).

The measurements of these properties were conducted in the isotropic phases of the compounds using a technique known as degenerate four-wave mixing. A key finding from this research is that the magnitude of the third-order nonlinear optical susceptibility is sensitive to the length of the alkoxy chain attached to the benzylidene ring. This suggests that the nonlinear optical response can be tailored by modifying the molecular structure, specifically the length of the flexible alkyl chain.

A theoretical model based on the Landau-de Gennes theory was employed to analyze the experimental results. The analysis concluded that the dominant mechanism responsible for the observed optical nonlinearity is short-range intermolecular interactions. This understanding is crucial for the rational design of new materials with enhanced nonlinear optical properties for potential applications in optical switching, signal processing, and other photonic technologies.

The table below summarizes the key findings from the research on the nonlinear optical properties of p-alkoxybenzylidene-p-n-butylanilines.

| Property | Finding |

| Nonlinear Optical Effect | Third-order |

| Measured Parameter | Third-order nonlinear optical susceptibility (χ(3)) |

| Experimental Technique | Degenerate four-wave mixing |

| Phase of Material | Isotropic |

| Influence of Molecular Structure | χ(3) is sensitive to the alkoxy chain length |

| Dominant Mechanism | Short-range intermolecular interaction |

Conclusion and Future Perspectives in P Decyloxybenzylidene P Butylaniline Research

Summary of Key Findings and Contributions to Liquid Crystal Science

Research on the homologous series of N-(p-n-alkoxybenzylidene)-p-n-butylanilines, to which p-Decyloxybenzylidene p-butylaniline (10O.4) belongs, has significantly contributed to the understanding of structure-property relationships in liquid crystals. A key finding is the pronounced "odd-even" effect observed in the transition temperatures and order parameters as the length of the alkoxy chain varies. Generally, members with an even number of carbons in the alkoxy chain, such as the decyloxy- derivative, tend to have higher clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) compared to their odd-numbered neighbors. This alternation is attributed to the changes in molecular geometry and intermolecular interactions arising from the orientation of the terminal methyl group of the alkoxy chain.

Specifically for this compound, its relatively long alkoxy chain promotes the formation of more ordered smectic phases in addition to the nematic phase. The increased van der Waals forces due to the longer chain length stabilize these layered structures. Studies on similar long-chain Schiff-base liquid crystals have revealed a variety of smectic polymorphs, and it is the characterization of these phases in compounds like 10O.4 that helps to refine theoretical models of smectic liquid crystals.

The synthesis and characterization of this compound and its homologues have also provided a valuable dataset for testing and developing molecular field theories of liquid crystals. By systematically varying the chain length, researchers can precisely tune the molecular anisotropy and study its effect on the collective behavior of the molecules, thereby providing experimental validation for theoretical predictions.

Unresolved Questions and Future Research Trajectories

Despite the progress made, several questions regarding the behavior of this compound remain unanswered, paving the way for future research.

Detailed Phase Behavior and Characterization: While the presence of nematic and smectic phases is expected, a comprehensive study of the full phase sequence of pure this compound, including the identification of different smectic polymorphs (e.g., Smectic A, Smectic C, and more ordered phases), is an area that warrants further investigation. High-resolution X-ray diffraction and differential scanning calorimetry studies would be crucial in elucidating the precise nature of these phases and their transition thermodynamics.

Dynamic Properties: The rotational and translational dynamics of this compound in its various mesophases are not well understood. Techniques such as dielectric spectroscopy and nuclear magnetic resonance (NMR) spectroscopy could provide valuable insights into the molecular motions and their correlation with the macroscopic properties of the different liquid crystal phases. Understanding these dynamics is essential for potential applications in display technologies and other electro-optical devices.

Influence of Nanoparticle Doping: The effect of doping this compound with nanoparticles is a promising avenue for future research. Introducing nanoparticles can significantly alter the physical properties of the liquid crystal host, such as its transition temperatures, dielectric anisotropy, and electro-optical response. Investigating these effects could lead to the development of novel composite materials with enhanced functionalities.

Theoretical Modeling: While general models for nO.m series exist, developing more specific theoretical models that can quantitatively predict the transition temperatures and other physical properties of this compound would be a significant advancement. This would require a detailed consideration of the specific molecular architecture, including the flexibility of the long decyloxy chain and its influence on intermolecular interactions.

Broader Implications for Fundamental Liquid Crystal Science and Technology Development

The study of this compound and its homologous series has broader implications for both fundamental science and technological applications.

Advancing the Understanding of Soft Matter: As a model system, the nO.m series, including 10O.4, provides a platform to explore fundamental concepts in soft matter physics, such as the role of molecular shape anisotropy and intermolecular forces in driving phase transitions and self-assembly. The insights gained from studying these relatively simple rod-like molecules can be extended to more complex liquid crystalline systems, including polymers and biological membranes.

Design of Novel Liquid Crystalline Materials: A thorough understanding of the structure-property relationships in compounds like this compound is crucial for the rational design of new liquid crystal materials with tailored properties. By manipulating the molecular structure, for instance, by altering the length and nature of the terminal chains or the core structure, scientists can develop materials with specific transition temperatures, viscosities, and optical and dielectric properties for various applications.

Potential for Technological Applications: While not as widely used as other liquid crystal families like cyanobiphenyls, Schiff bases and their derivatives continue to be of interest for certain applications. Their unique optical and electrical properties could be exploited in devices such as optical sensors, spatial light modulators, and non-linear optical components. Further research into the properties of this compound could uncover new potential uses for this class of materials.

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing the smectic phase behavior of p-decyloxybenzylidene p-butylaniline?

- Methodological Answer : Synchrotron X-ray diffraction (XRD) and polarized optical microscopy (POM) are critical for identifying smectic layering and phase transitions. For quantitative analysis of the translational order parameter , XRD intensity profiles should be analyzed using the Lorentzian-squared function to model scattering peaks. Temperature-dependent studies must account for thermal hysteresis by performing heating and cooling cycles (e.g., ±0.5°C/min) . Differential scanning calorimetry (DSC) can supplement XRD data to correlate enthalpy changes with structural transitions.

Q. How should researchers address discrepancies in reported phase transition temperatures for this compound?

- Methodological Answer : Variations in phase transition temperatures often arise from differences in sample purity, thermal history, or measurement protocols. To resolve contradictions:

- Purify the compound via column chromatography (using silica gel and ethyl acetate/hexane mixtures) to eliminate alkyl chain isomers or residual solvents .

- Standardize heating/cooling rates (e.g., 1°C/min) during DSC or XRD experiments to ensure reproducibility .

- Cross-validate results with multiple techniques (e.g., XRD for structural order and DSC for thermodynamic properties) .

Q. What synthetic routes yield high-purity p-decyloxybenzylidene p-butylaniline for fundamental studies?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Alkylation : React p-butylaniline with decyl bromide under basic conditions (K₂CO₃ in DMF, 80°C, 12h) to yield p-decyloxy-p-butylaniline.

Schiff base formation : Condense the intermediate with p-hydroxybenzaldehyde in ethanol under reflux (78°C, 6h), followed by recrystallization from ethanol to isolate the final product .

- Purity (>98%) should be confirmed via HPLC and ¹H-NMR to avoid side products like unreacted aldehydes or oligomers.

Advanced Research Questions

Q. How does confinement in mesoporous silica alter the phase transitions of p-decyloxybenzylidene p-butylaniline?

- Methodological Answer : Confinement effects can suppress smectic layer formation or induce metastable phases. To investigate:

- Use silica matrices with controlled pore sizes (e.g., 5–50 nm) and analyze phase behavior via temperature-resolved XRD .

- Compare the enthalpy of transitions (via DSC) between bulk and confined systems to quantify stabilization/destabilization of phases.

- Apply Landau-de Gennes theory to model the interplay between surface interactions and elastic deformations in confined geometries .

Q. What strategies resolve contradictions between optical anisotropy measurements and X-ray-derived order parameters?

- Methodological Answer : Discrepancies may arise from differing sensitivity to short-range (XRD) vs. long-range (optical) order. To reconcile

- Perform simultaneous POM and XRD measurements during thermal cycling.

- Use Raman spectroscopy to probe molecular vibrations correlated with orientational order, complementing XRD’s translational data .

- Apply multivariate statistical analysis (e.g., principal component analysis) to identify dominant factors driving observed discrepancies .

Q. How can p-decyloxybenzylidene p-butylaniline be functionalized for nanocomposite applications without disrupting its mesogenic properties?

- Methodological Answer : Covalent functionalization via terminal alkoxy chains preserves liquid crystalline (LC) behavior while enabling compatibility with nanomaterials:

- Carbon nanotube (CNT) composites : Graft LC molecules onto CNTs via π-π stacking or covalent bonding (e.g., using thiol-ene "click" chemistry). Monitor alignment via TEM and conductivity measurements .

- Silica hybrids : Use sol-gel synthesis to embed LC molecules in silica networks. Characterize thermal stability via TGA and mesophase retention via XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。